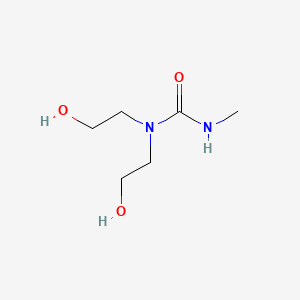
N,N-Bis(2-hydroxyethyl)-N'-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-hydroxyethyl)-N’-methylurea: is an organic compound with the molecular formula C6H14N2O3. It is a derivative of urea, where the nitrogen atoms are substituted with hydroxyethyl and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)-N’-methylurea typically involves the reaction of methylurea with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of N,N-Bis(2-hydroxyethyl)-N’-methylurea involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The process also includes purification steps such as distillation and crystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions: N,N-Bis(2-hydroxyethyl)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted urea derivatives.
科学研究应用
N,N-Bis(2-hydroxyethyl)-N’-methylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: It is used in the production of polymers, resins, and coatings due to its ability to enhance the properties of these materials.
作用机制
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-methylurea involves its interaction with various molecular targets and pathways. The hydroxyethyl groups facilitate hydrogen bonding and interactions with other molecules, enhancing its stability and reactivity. The compound can act as a chelating agent, binding to metal ions and preventing their precipitation. This property is particularly useful in biochemical and industrial applications.
相似化合物的比较
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)piperazine
Comparison: N,N-Bis(2-hydroxyethyl)-N’-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to N,N-Bis(2-hydroxyethyl)ethylenediamine, it has a methyl group that enhances its hydrophobicity and reactivity. N,N-Bis(2-hydroxyethyl)oleamide, on the other hand, has a longer alkyl chain, making it more suitable for applications requiring higher hydrophobicity. N,N-Bis(2-hydroxyethyl)piperazine has a cyclic structure, which affects its reactivity and stability differently.
属性
CAS 编号 |
37437-17-5 |
|---|---|
分子式 |
C6H14N2O3 |
分子量 |
162.19 g/mol |
IUPAC 名称 |
1,1-bis(2-hydroxyethyl)-3-methylurea |
InChI |
InChI=1S/C6H14N2O3/c1-7-6(11)8(2-4-9)3-5-10/h9-10H,2-5H2,1H3,(H,7,11) |
InChI 键 |
VEEUFWDGCHUMFT-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



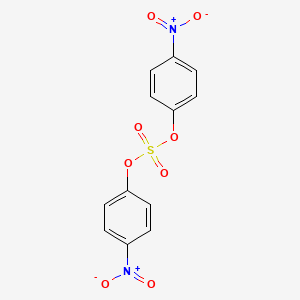
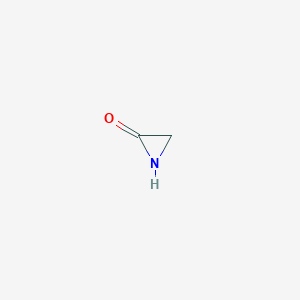
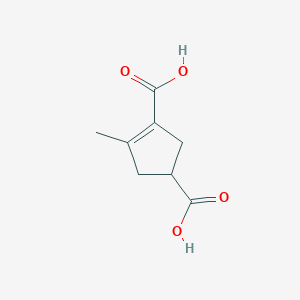
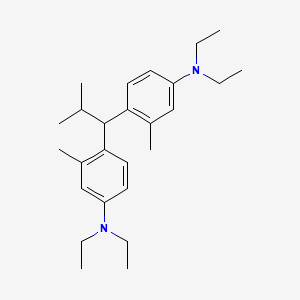
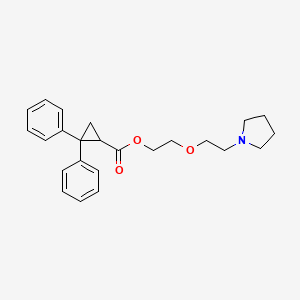
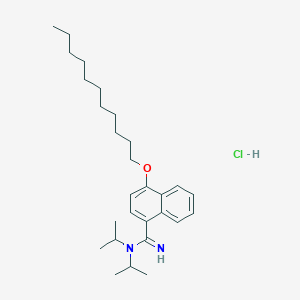
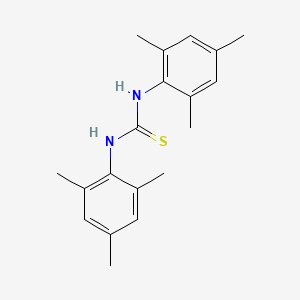
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)

![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
